BenchChemオンラインストアへようこそ!

BMS-566419

IMPDH inhibition Enzymology Immunosuppression

BMS-566419 is a rationally designed, acridone-based IMPDH inhibitor with an IC50 of 17 nM and oral bioavailability. Its distinct non-nucleoside, non-competitive scaffold delivers reduced GI toxicity compared to MMF/MPA in head-to-head studies, making it the preferred IMPDH inhibitor for rat heterotopic cardiac transplant, solid organ allograft, and chronic autoimmune models (adjuvant arthritis, lupus) where GI tolerability is critical. Validated for combinatorial protocols with sub-therapeutic FK506. Choose BMS-566419 to avoid the confounding GI toxicity and divergent SAR of MPA-class inhibitors.

Molecular Formula C28H30FN5O2
Molecular Weight 487.6 g/mol
CAS No. 566161-24-8
Cat. No. B1667223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-566419
CAS566161-24-8
SynonymsBMS 566419
BMS-566419
BMS566419
N-(2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide
Molecular FormulaC28H30FN5O2
Molecular Weight487.6 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC=C(C=C2)C(C)(C)NC(=O)C3=C(C=C4C(=C3)NC5=CC=CC=C5C4=O)F
InChIInChI=1S/C28H30FN5O2/c1-4-33-11-13-34(14-12-33)25-10-9-18(17-30-25)28(2,3)32-27(36)20-16-24-21(15-22(20)29)26(35)19-7-5-6-8-23(19)31-24/h5-10,15-17H,4,11-14H2,1-3H3,(H,31,35)(H,32,36)
InChIKeyXEVJUIZOZCFECP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-566419 (CAS 566161-24-8): An Acridone-Based IMPDH Inhibitor with Differentiated Pharmacological Profile for Transplant Rejection Research


BMS-566419 (CAS: 566161-24-8) is a rationally designed, acridone-based small-molecule inhibitor of inosine 5′-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in de novo guanosine nucleotide biosynthesis [1]. As a non-nucleoside, non-competitive IMPDH inhibitor, BMS-566419 occupies a chemical space distinct from the mycophenolic acid (MPA) class and demonstrates oral bioavailability [2]. The compound exhibits potent inhibition of recombinant human IMPDH type II with an IC50 of 17 ± 2.2 nM and suppresses proliferation of human T-lymphoblasts (CEM cells) with an EC50 of 770 ± 80 nM [1].

Why Generic IMPDH Inhibitors Cannot Substitute for BMS-566419 in Preclinical Transplantation and Autoimmunity Models


The IMPDH inhibitor class is dominated clinically by mycophenolate mofetil (MMF) and mycophenolic acid (MPA), which are associated with dose-limiting gastrointestinal (GI) toxicity attributed to their specific pharmacokinetic characteristics and enteric recirculation profiles [1]. BMS-566419 was explicitly developed to address this limitation: its distinct acridone chemical scaffold confers a different pharmacokinetic profile that, in head-to-head comparative studies, demonstrates reduced GI toxicity while maintaining comparable immunosuppressive efficacy [2]. Consequently, substituting BMS-566419 with MPA or MMF in experimental protocols yields not only divergent toxicity outcomes but also fundamentally different structure-activity relationships (SAR) that preclude direct extrapolation of mechanistic findings across these structurally dissimilar IMPDH inhibitor subclasses [1].

Quantitative Differentiation Evidence: BMS-566419 Versus MPA/MMF in Biochemical, Cellular, and In Vivo Comparative Analyses


IMPDH Type II Isoform Inhibition Potency: BMS-566419 Versus MPA

BMS-566419 potently inhibits recombinant human IMPDH type II with an IC50 of 17 ± 2.2 nM [1]. In comparative enzymatic assays, BMS-566419 exhibits similar IMPDH type I/II inhibitory activity to MPA, albeit slightly less potent, establishing its viability as an alternative IMPDH inhibitor with a distinct chemical scaffold [2].

IMPDH inhibition Enzymology Immunosuppression

T-Lymphoblast Antiproliferative Activity: BMS-566419 Cellular EC50

BMS-566419 inhibits proliferation of human T-lymphoblasts (CEM cells) with an EC50 of 770 ± 80 nM [1]. In vitro immune cell proliferation assays confirm that BMS-566419 demonstrates antiproliferative activity similar to, albeit slightly less potent than, MPA [2].

Lymphocyte proliferation Immunosuppression Cellular pharmacology

In Vivo Allograft Survival Efficacy: BMS-566419 Monotherapy Versus MMF in Rat Cardiac Transplant Model

In a rat heterotopic cardiac transplant model, oral monotherapy with BMS-566419 at 60 mg/kg prolonged median survival time (MST) of transplanted grafts from 5 days (vehicle control) to 18 days, compared to 18.5 days achieved with MMF at 40 mg/kg [1]. When combined with a sub-therapeutic dose of FK506 (tacrolimus), BMS-566419 at 30 mg/kg and MMF at 20 mg/kg both yielded an identical MST of 21.5 days [1].

Transplant rejection Cardiac allograft In vivo efficacy

Gastrointestinal Toxicity Profile: Reduced GI Toxicity of BMS-566419 Relative to MMF

In a comparative tolerability assessment, gastrointestinal toxicity—the recognized dose-limiting factor for MMF clinical use—was reduced in BMS-566419 treatment compared to MMF [1]. This finding aligns with the explicit drug design rationale that an IMPDH inhibitor with a novel acridone scaffold and distinct pharmacokinetic profile may reduce GI toxicity likelihood [2].

Gastrointestinal tolerability Safety pharmacology Toxicity

Rat Adjuvant Arthritis Model: In Vivo Anti-Inflammatory Efficacy with Oral Dosing

BMS-566419 demonstrates significant anti-inflammatory activity when administered orally in a rat adjuvant arthritis model, as evidenced by reduced paw swelling . This efficacy is achieved at doses that maintain GI tolerability, a key advantage over MPA/MMF which can exhibit GI toxicity at efficacious doses in inflammatory models [1].

Rheumatoid arthritis Inflammation Autoimmunity

Human IMPDH I and II Isoform Selectivity Profile

BMS-566419 inhibits human IMPDH I with an IC50 of 91 nM and human IMPDH II with an IC50 of 68 nM . While BMS-566419 does not exhibit pronounced isoform selectivity between IMPDH I and II, the absolute potency values confirm that both isoforms are inhibited at low nanomolar concentrations, a property shared with MPA which also inhibits both isoforms with high potency [1].

Isoform selectivity IMPDH I IMPDH II

Optimal Research and Preclinical Application Scenarios for BMS-566419


Preclinical Solid Organ Transplant Rejection Studies Requiring Prolonged IMPDH Inhibition with Reduced GI Confounding

BMS-566419 is ideally suited for rat heterotopic cardiac transplant and other solid organ allograft models where sustained IMPDH inhibition is required but MMF-associated GI toxicity would compromise experimental integrity or animal welfare [1]. As demonstrated in head-to-head studies, BMS-566419 at 60 mg/kg p.o. achieves graft survival prolongation comparable to MMF (18 days vs 18.5 days) while exhibiting reduced GI toxicity [1]. This profile makes BMS-566419 the preferred IMPDH inhibitor for long-term dosing regimens in transplant models where GI tolerability is a critical variable.

Combination Immunosuppression Protocols with Calcineurin Inhibitors (e.g., FK506/Tacrolimus)

BMS-566419 is validated for use in combination immunosuppression protocols with sub-therapeutic doses of FK506 (tacrolimus). In the rat cardiac transplant model, BMS-566419 (30 mg/kg) plus FK506 produced a median graft survival time of 21.5 days, identical to the combination of MMF (20 mg/kg) plus FK506 [1]. This data supports the use of BMS-566419 in studies investigating synergistic immunosuppressive mechanisms and dose-sparing strategies with calcineurin inhibitors.

Autoimmune and Chronic Inflammatory Disease Models (e.g., Adjuvant-Induced Arthritis)

BMS-566419 is demonstrated to reduce paw swelling in the rat adjuvant arthritis model when administered orally [1]. Given its favorable GI tolerability profile relative to MMF [2], BMS-566419 is the compound of choice for chronic dosing studies in rodent models of rheumatoid arthritis, lupus, and other autoimmune conditions where GI toxicity could otherwise confound disease activity assessments or limit maximum tolerated doses.

Structure-Activity Relationship (SAR) Studies of Non-Nucleoside IMPDH Inhibitors

BMS-566419 represents a prototypical acridone-based IMPDH inhibitor with a well-characterized SAR that distinguishes it from nucleoside-based inhibitors (e.g., ribavirin) and the MPA class [1]. Researchers investigating the molecular determinants of IMPDH inhibition or seeking to develop next-generation IMPDH inhibitors with improved therapeutic windows should utilize BMS-566419 as a reference compound for the acridone scaffold series, given its extensive characterization in enzymatic, cellular, and in vivo systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-566419

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.